

Spectroscopic Profile of 6-tert-Butyl-m-cresol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-tert-Butyl-m-cresol**

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This technical guide provides a comprehensive overview of the spectral data for **6-tert-Butyl-m-cresol** (IUPAC name: 2-tert-butyl-5-methylphenol), a compound of significant interest to researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Chemical Structure and Properties

6-tert-Butyl-m-cresol is an organic compound with the chemical formula $C_{11}H_{16}O$ and a molecular weight of 164.24 g/mol .^[1] It is a substituted phenol characterized by a tert-butyl group and a methyl group attached to the benzene ring. Understanding its spectral characteristics is crucial for its identification, characterization, and application in various scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR Spectral Data

The ^1H NMR spectrum of **6-tert-Butyl-m-cresol** exhibits distinct signals corresponding to the different types of protons present in the molecule. The data, acquired in deuterated chloroform (CDCl_3), is summarized in the table below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0	d	1H	Ar-H
~6.8	d	1H	Ar-H
~6.6	s	1H	Ar-H
~4.8	s	1H	-OH
~2.3	s	3H	-CH ₃
~1.4	s	9H	-C(CH ₃) ₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the different carbon environments in **6-tert-Butyl-m-cresol**.

Chemical Shift (δ) ppm	Assignment
~152	Ar-C-OH
~137	Ar-C-C(CH ₃) ₃
~128	Ar-CH
~127	Ar-C-CH ₃
~122	Ar-CH
~118	Ar-CH
~34	-C(CH ₃) ₃
~29	-C(CH ₃) ₃
~21	-CH ₃

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: Approximately 10-20 mg of **6-tert-Butyl-m-cresol** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: The spectrum was acquired with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans.
- ¹³C NMR: The spectrum was acquired using a proton-decoupled sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **6-tert-Butyl-m-cresol** confirms the presence of the hydroxyl and aromatic functionalities.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Strong, Broad	O-H stretch (phenolic)
~3100-3000	Medium	Aromatic C-H stretch
~2960-2850	Strong	Aliphatic C-H stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1250	Strong	C-O stretch (phenolic)
~880-800	Strong	Ar-H out-of-plane bend

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Sample Preparation: A thin film of neat **6-tert-Butyl-m-cresol** was prepared between two potassium bromide (KBr) plates.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Data Processing: The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The electron ionization (EI) mass

spectrum of **6-tert-Butyl-m-cresol** shows a clear molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity	Assignment
164	Moderate	$[M]^+$ (Molecular Ion)
149	High	$[M - CH_3]^+$
121	Moderate	$[M - C_3H_7]^+$

Experimental Protocol for Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source was used.

Sample Preparation: A dilute solution of **6-tert-Butyl-m-cresol** was prepared in a volatile organic solvent such as dichloromethane or methanol.

GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C, ramped to 280 °C at a rate of 10 °C/min.
- Carrier Gas: Helium.

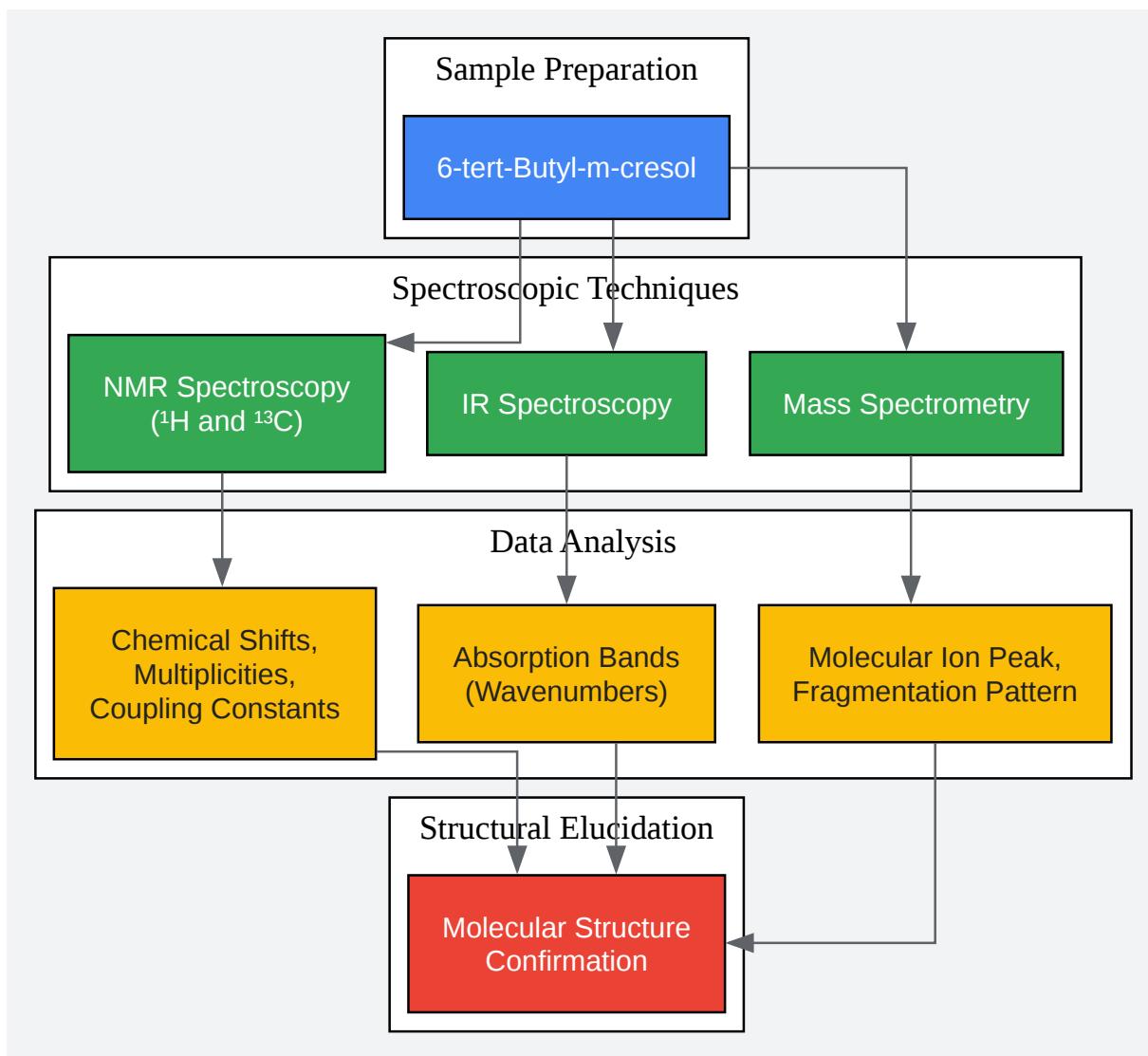
MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230 °C.

Data Analysis: The mass spectrum corresponding to the GC peak of **6-tert-Butyl-m-cresol** was analyzed to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **6-tert-Butyl-m-cresol**.



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Caption: Logical workflow for the spectroscopic characterization of **6-tert-Butyl-m-cresol**.

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References

- 1. 6-tert-Butyl-m-cresol(88-60-8) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-tert-Butyl-m-cresol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293579#spectral-data-of-6-tert-butyl-m-cresol-nmr-ir-mass-spec>

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